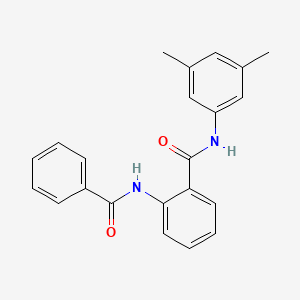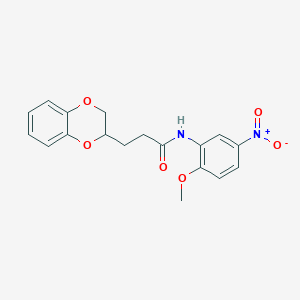![molecular formula C20H23BrN2O3S B4167097 1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4167097.png)
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide
説明
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPIP and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of BPIP is not fully understood. However, it has been found to bind to a specific site on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. By binding to this site, BPIP may block the transmission of pain signals, leading to its analgesic effects. BPIP has also been found to modulate the activity of serotonin and dopamine receptors, which may contribute to its effects on mood.
Biochemical and Physiological Effects
BPIP has been found to have various biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, BPIP has been found to have antioxidant properties. BPIP has also been found to modulate the activity of various neurotransmitters, including serotonin and dopamine. BPIP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders.
実験室実験の利点と制限
BPIP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, BPIP also has some limitations. It has been found to have low solubility in water, which may make it difficult to use in certain experiments. In addition, BPIP has been found to have low bioavailability, which may limit its effectiveness in certain applications.
将来の方向性
For the study of BPIP include the development of new pain medications, the study of BPIP's effects on other neurotransmitter systems, and the development of new methods for improving its solubility and bioavailability.
科学的研究の応用
BPIP has been found to have potential applications in scientific research. One of the most promising applications of BPIP is in the study of neuropathic pain. BPIP has been found to have analgesic effects in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications. BPIP has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, BPIP has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(2,3-dimethylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-14-5-3-7-19(15(14)2)22-20(24)16-6-4-12-23(13-16)27(25,26)18-10-8-17(21)9-11-18/h3,5,7-11,16H,4,6,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUJLMJIIBRRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tert-butylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4167021.png)
![2-ethyl-5-phenyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B4167034.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4167042.png)
![ethyl 2-{2-[(anilinocarbonyl)amino]-1,3-benzothiazol-6-yl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4167050.png)
![3-chloro-N-cyclohexyl-4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4167053.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4167073.png)



![1'-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4167115.png)
![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4167117.png)

![2-chloro-N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4167128.png)